

# Technical Safety & Handling Monograph: 6-(3-Chloro-5-Fluorophenyl)picolinic acid

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## Compound of Interest

|                |   |
|----------------|---|
| Compound Name: | 6-(3-Chloro-5-fluorophenyl)picolinic acid |
| CAS No.:       | 1261932-98-2                              |
| Cat. No.:      | B582194                                   |

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## Part 1: Executive Technical Summary

**6-(3-Chloro-5-fluorophenyl)picolinic acid** is a specialized heterocyclic building block. Structurally, it consists of a picolinic acid (pyridine-2-carboxylic acid) scaffold substituted at the 6-position with a meta-chloro, meta-fluoro phenyl ring.

This compound belongs to a class of chemistries (6-aryl-picolinates) frequently utilized in the synthesis of synthetic auxin herbicides (e.g., analogs of Florpyrauxifen or Halauxifen). Consequently, its handling requires a dual-threat safety protocol:

- **Toxicological Safety:** Protection of the operator against severe eye irritation and potential organ toxicity.
- **Biological Containment:** Prevention of trace contamination, as picomolar concentrations can induce catastrophic epinasty in non-target plant species within research facilities.

## Part 2: Hazard Identification & GHS Classification[1]

While specific SDS data for this exact isomer is rare in public repositories, the structural activity relationship (SAR) with 6-chloropicolinic acid and 6-phenylpicolinic acid dictates the following precautionary GHS classification.

Signal Word: DANGER

| Hazard Category       | Hazard Statement  | Mechanistic Insight   |
|-----------------------|---|---|
| Eye Damage/Irritation | H318: Causes serious eye damage.[1]                         | Picolinic acids are potent chelators and acids (pKa ~1.0 for N, ~5.4 for COOH). Direct contact can cause immediate corneal opacity and irreversible damage due to pH shock and metal sequestration in tissue. |
| Skin Irritation       | H315: Causes skin irritation.[2]                            | The halogenated phenyl ring increases lipophilicity, facilitating dermal absorption and irritation.   |
| Aquatic Toxicity      | H410: Very toxic to aquatic life with long-lasting effects. | As a likely auxin mimic, this compound disrupts aquatic plant flora and algal blooms at trace levels.   |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[1]<br>[2]                       | Consistent with pyridine-carboxylate toxicology.[3]   |

## Part 3: The "Zero-Drift" Handling Protocol

### Engineering Controls

Rationale: Standard laboratory ventilation is insufficient for auxin-class compounds due to their high biological potency.

- Primary Containment: All weighing and manipulation of the solid must occur within a Class II, Type A2 Biosafety Cabinet or a dedicated chemical fume hood with HEPA filtration.

- **Static Control:** Use an ionizing bar during weighing. The halogenated aromatic ring contributes to high static charge buildup, increasing the risk of "dust fly" (aerosolization).
- **Dedicated Glassware:** Glassware used for this compound should be segregated or treated with a base bath (KOH/Isopropanol) to degrade residual carboxylates before general washing.

## Personal Protective Equipment (PPE) Matrix

- **Eyes:** Chemical splash goggles (ANSI Z87.1) are mandatory. Face shields are required during synthesis scale-up (>5g).
- **Skin:** Double-gloving protocol.
  - Inner Layer: Nitrile (4 mil).
  - Outer Layer: Nitrile (Extended Cuff, 8 mil).
  - Justification: Halogenated aromatics can permeate thin nitrile over time. The outer layer is sacrificial.
- **Respiratory:** If working outside a hood (not recommended), use a P100 particulate respirator.

## Part 4: Synthesis & Reaction Safety (Suzuki-Miyaura Coupling)

The most efficient synthesis route involves a palladium-catalyzed cross-coupling between a 6-halopicolinate and a boronic acid.

### Validated Synthetic Workflow

Reaction: 6-Chloropicolinic acid (methyl ester) + 3-Chloro-5-fluorophenylboronic acid

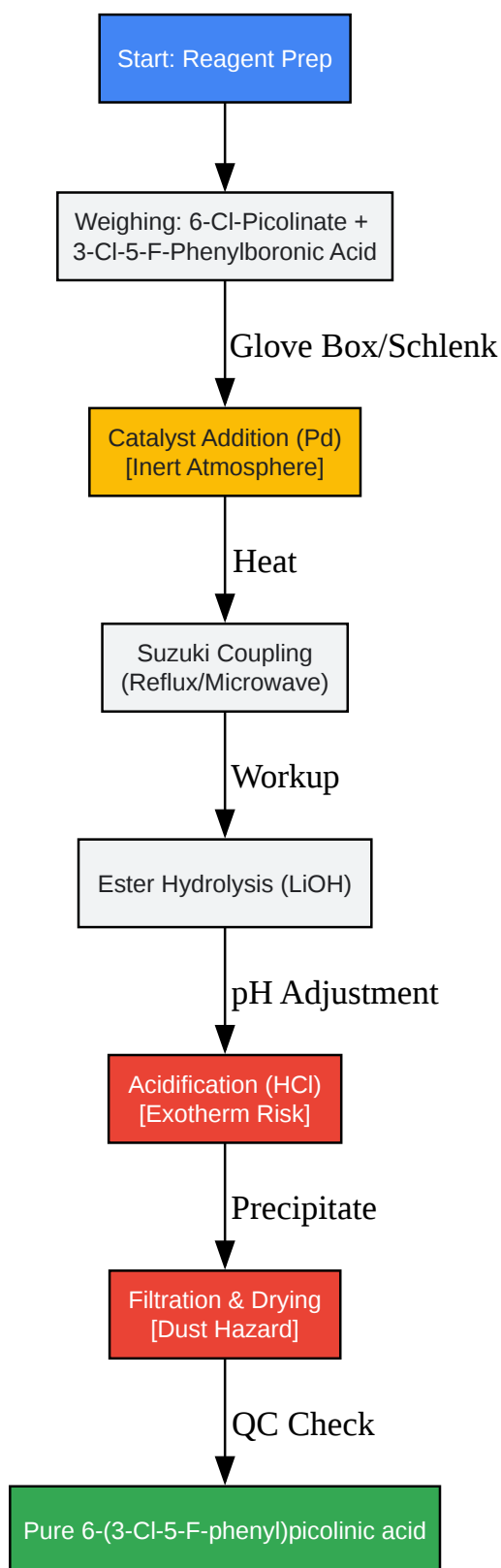
Product.

Critical Safety Parameters:

- Catalyst Handling: Pd(dppf)Cl<sub>2</sub> or Pd(PPh<sub>3</sub>)<sub>4</sub> are potential sensitizers. Handle under inert atmosphere (Argon/Nitrogen).
- Base Exotherm: The addition of inorganic base (K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub>) to the reaction mixture often generates CO<sub>2</sub> gas. Venting is required to prevent pressure buildup in sealed vials.
- Workup Acidification: The final step often involves hydrolysis of the ester to the free acid using LiOH, followed by acidification with HCl.
  - Risk:[1][4][5] Acidification precipitates the product. Ensure pH monitoring to avoid generating excess HCl fumes.

## Workflow Visualization

The following diagram illustrates the logical flow of synthesis and the critical safety checkpoints.



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Caption: Figure 1: Synthetic workflow emphasizing critical safety control points (Red) during the Suzuki coupling process.

## Part 5: Emergency Response & Decontamination

### Ocular Exposure (Critical)

Immediate Action: Picolinic acids can cause rapid tissue chelation.

- Flush: Irrigate eyes for a minimum of 30 minutes (standard is 15, but acidic chelators require longer).
- pH Check: Verify ocular pH has returned to 7.4 before ceasing irrigation.
- Medical: Consult an ophthalmologist immediately.

### Spills & Environmental Release

The "Auxin Flash" Hazard: If this compound is spilled in a facility that also houses plant growth chambers (e.g., Arabidopsis or Tobacco), standard sweeping is prohibited.

- Protocol:
  - Mist the powder with water (to prevent dust).
  - Cover with absorbent pads.
  - Wipe surface with 10% Bleach (Sodium Hypochlorite) followed by Ethanol. The bleach oxidizes the aromatic ring, deactivating the biological auxin activity.

## Part 6: Physicochemical Data Summary

| Property          | Value<br>(Experimental/Predicted)                 | Relevance                     |
|-------------------|---|-------------------------------|
| Molecular Formula | C <sub>12</sub> H <sub>7</sub> ClFNO <sub>2</sub> | Stoichiometry                 |
| Molecular Weight  | 251.64 g/mol                                      | Calculation                   |
| Appearance        | Off-white to pale yellow solid                    | Visual ID                     |
| Solubility        | DMSO (>50 mg/mL), Methanol                        | Solvent selection             |
| pKa (Acid)        | ~3.5 (Carboxylic Acid)                            | Buffer compatibility          |
| pKa (Base)        | ~1.2 (Pyridine Nitrogen)                          | Protonation state             |
| LogP              | ~2.8 - 3.2  | Lipophilicity/Bioaccumulation |

## Part 7: Regulatory & Transport

- Transport (IATA/DOT): Not typically regulated as Dangerous Goods in small research quantities, but often shipped as Class 9 (Environmentally Hazardous Substance, Solid, N.O.S.) if >5kg due to aquatic toxicity.
- Storage: Store at -20°C (Desiccated). Picolinic acids can decarboxylate slowly at elevated temperatures or form hydrates.

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